N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide
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Overview
Description
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a tetrahydropyrimidine ring, a fluorophenyl group, and an aminophenylacetamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzyl halide.
Attachment of the Aminophenylacetamide Moiety: This step involves the coupling of the aminophenylacetamide group to the tetrahydropyrimidine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{6-Amino-1-butyl-3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}-2-(4-aminophenyl)acetamide
- N-{6-Amino-1-butyl-3-[(2-bromophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}-2-(4-aminophenyl)acetamide
Uniqueness
N-(6-Amino-1-butyl-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo-substituted analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
CAS No. |
693217-34-4 |
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Molecular Formula |
C23H26FN5O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[6-amino-1-butyl-3-[(2-fluorophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-2-(4-aminophenyl)acetamide |
InChI |
InChI=1S/C23H26FN5O3/c1-2-3-12-28-21(26)20(27-19(30)13-15-8-10-17(25)11-9-15)22(31)29(23(28)32)14-16-6-4-5-7-18(16)24/h4-11H,2-3,12-14,25-26H2,1H3,(H,27,30) |
InChI Key |
XLNHSJCPNFNWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CC2=CC=CC=C2F)NC(=O)CC3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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